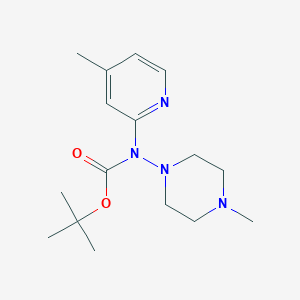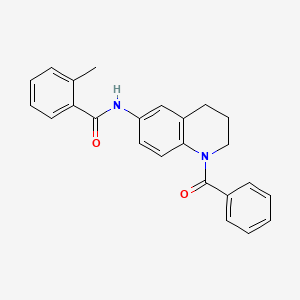![molecular formula C17H10Cl2N2O2S B2676750 (5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 554408-53-6](/img/structure/B2676750.png)
(5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoyl group, a dichlorophenyl group, and a sulfanylideneimidazolidinone core, making it a subject of interest in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves a multi-step process:
Formation of the Imidazolidinone Core: The initial step involves the condensation of a suitable amine with a carbonyl compound to form the imidazolidinone ring.
Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction, often using benzoyl chloride in the presence of a base such as pyridine.
Addition of the Dichlorophenyl Group: The dichlorophenyl group is added through a nucleophilic substitution reaction, typically using 3,4-dichlorobenzyl chloride.
Formation of the Sulfanylidene Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials. It is also explored for its potential in creating novel polymers and coatings.
Mécanisme D'action
The mechanism by which (5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or interference with signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5E)-5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
- Diethyl 3,3′-[(2,4-dichlorophenyl)methylidene]bis(1H-indole-2-carboxylate)
Uniqueness
Compared to similar compounds, (5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its benzoyl and dichlorophenyl groups provide distinct electronic and steric properties, enhancing its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal research.
Propriétés
Numéro CAS |
554408-53-6 |
|---|---|
Formule moléculaire |
C17H10Cl2N2O2S |
Poids moléculaire |
377.2 g/mol |
Nom IUPAC |
3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H10Cl2N2O2S/c18-12-7-6-10(8-13(12)19)9-14-16(23)21(17(24)20-14)15(22)11-4-2-1-3-5-11/h1-9H,(H,20,24) |
Clé InChI |
NFYJNLHVQSZLTR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)NC2=S |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)N2C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/NC2=S |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)NC2=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-2-((4-methoxyphenyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2676668.png)
![2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(propan-2-yl)acetamide](/img/structure/B2676669.png)
![5-Bromo-6-(((4-chlorophenyl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2676670.png)
![Methyl 3-[(cyclohexylcarbonyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2676671.png)




![Ethyl 2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2676677.png)



![2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide](/img/structure/B2676689.png)
